1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate
Description
This compound is a synthetic derivative of the 3,4-dihydroisoquinoline scaffold, characterized by a brominated benzyloxy-phenyl group and an ethyl carbonate ester at the 7-position. Its structure integrates multiple functional groups:
- 3,4-Dihydroisoquinoline core: A partially saturated isoquinoline system, which is a common pharmacophore in alkaloids and bioactive molecules, often associated with central nervous system (CNS) activity or kinase inhibition .
- Ethyl carbonate ester: Likely acts as a prodrug moiety, modulating solubility or bioavailability.
Properties
CAS No. |
22320-18-9 |
|---|---|
Molecular Formula |
C29H30BrNO5 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
[1-[3-(3-bromo-4-phenylmethoxyphenyl)propyl]-6-methoxy-3,4-dihydroisoquinolin-7-yl] ethyl carbonate |
InChI |
InChI=1S/C29H30BrNO5/c1-3-34-29(32)36-28-18-23-22(17-27(28)33-2)14-15-31-25(23)11-7-10-20-12-13-26(24(30)16-20)35-19-21-8-5-4-6-9-21/h4-6,8-9,12-13,16-18H,3,7,10-11,14-15,19H2,1-2H3 |
InChI Key |
SYLAERSZEDQZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C2CCN=C(C2=C1)CCCC3=CC(=C(C=C3)OCC4=CC=CC=C4)Br)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate typically follows a multi-step synthetic route involving:
- Synthesis or procurement of the 6-methoxy-3,4-dihydroisoquinoline intermediate.
- Introduction of the 3-[4-(benzyloxy)-3-bromophenyl]propyl side chain via alkylation or coupling reactions.
- Final derivatization of the 7-hydroxy group on the isoquinoline ring to form the ethyl carbonate ester.
This approach ensures stepwise functionalization, allowing purification and characterization at each stage.
Stepwise Preparation Details
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 6-methoxy-3,4-dihydroisoquinoline core | Starting from appropriate isoquinoline precursors, methoxylation via methylation agents (e.g., methyl iodide) under basic conditions | Ensures selective methoxy substitution at 6-position |
| 2 | Attachment of 3-[4-(benzyloxy)-3-bromophenyl]propyl side chain | Alkylation using 3-(4-(benzyloxy)-3-bromophenyl)propyl halide or via cross-coupling (e.g., Suzuki or Heck reactions) | Requires protection of phenolic hydroxyl as benzyloxy to prevent side reactions |
| 3 | Introduction of ethyl carbonate group at 7-position | Reaction of 7-hydroxy group with ethyl chloroformate or diethyl carbonate in the presence of base (e.g., triethylamine) | Mild conditions to preserve sensitive bromine and benzyloxy groups |
Detailed Reaction Examples and Optimization
Alkylation Step
- Reagents: 6-methoxy-3,4-dihydroisoquinolin-7-ol, 3-(4-(benzyloxy)-3-bromophenyl)propyl bromide, potassium carbonate.
- Solvent: Anhydrous acetonitrile or dimethylformamide.
- Temperature: Room temperature to 45°C.
- Time: 6 to 16 hours.
- Workup: Filtration to remove inorganic salts, concentration, and purification by column chromatography.
- Yield: Typically 75-85%.
This step demands careful control to avoid elimination or over-alkylation. Potassium carbonate is preferred for mild basicity and compatibility with sensitive groups.
Ethyl Carbonate Formation
- Reagents: Alkylated isoquinoline intermediate, ethyl chloroformate, triethylamine.
- Solvent: Dichloromethane or tetrahydrofuran.
- Temperature: 0 to 5°C to minimize side reactions.
- Time: 1-2 hours.
- Workup: Washing with aqueous acid/base, drying, and purification.
- Yield: 70-90%.
This step is critical to introduce the carbonate moiety without cleaving the benzyloxy or bromine substituents.
Comparative Analysis of Preparation Methods
| Method Aspect | Alkylation with Halide | Cross-Coupling Approach | Direct Carbonate Formation |
|---|---|---|---|
| Reagents | Alkyl halide, base (K2CO3) | Aryl bromide, organoboron or organostannane, Pd catalyst | Ethyl chloroformate, base (Et3N) |
| Reaction Conditions | Mild heating, polar aprotic solvents | Elevated temperature, inert atmosphere | Low temperature, inert solvent |
| Purification | Column chromatography | Chromatography, possible catalyst removal | Aqueous workup, chromatography |
| Yield Range | 75-85% | Variable, 60-80% | 70-90% |
| Advantages | Straightforward, scalable | Versatile for diverse substituents | Mild, selective carbonate installation |
| Disadvantages | Requires halide preparation | Requires expensive catalysts | Sensitive to moisture and temperature |
Research Findings and Notes
- The benzyloxy group serves as a protecting group for the phenol, preventing unwanted side reactions during alkylation and carbonate formation.
- Bromine substitution at the 3-position of the phenyl ring is stable under the reaction conditions described, allowing further functionalization if needed.
- The ethyl carbonate moiety is introduced as a prodrug-like group to potentially enhance solubility or bioavailability.
- Purification typically involves silica gel chromatography, with solvents such as ethyl acetate and hexane mixtures.
- Reaction monitoring by TLC and NMR spectroscopy ensures completion and purity.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents | Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1 | 6-methoxy-3,4-dihydroisoquinolin-7-ol | 3-(4-(benzyloxy)-3-bromophenyl)propyl bromide, K2CO3 | Acetonitrile, 30-45°C, 6-16 h | 75-85 | Alkylation of isoquinoline nitrogen |
| 2 | Alkylated intermediate | Ethyl chloroformate, Et3N | DCM, 0-5°C, 1-2 h | 70-90 | Formation of ethyl carbonate ester |
Chemical Reactions Analysis
Types of Reactions
Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological receptors or enzymes. The bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
Brominated Aromatic Groups: The 3-bromo substituent in the target compound may enhance binding affinity compared to non-halogenated analogs (e.g., ’s dihydroxyphenyl derivatives), as bromine’s electronegativity and steric bulk can optimize target interactions .
Ethyl Carbonate vs.
Dihydroisoquinoline Core: Compared to indazole derivatives (), the dihydroisoquinoline core offers a distinct planar structure for intercalation or enzyme binding, relevant to kinase or receptor modulation.
Limitations :
- No direct pharmacological data for the target compound exists in the provided evidence.
- focuses on indazole synthesis, while highlights plant phenolics, limiting direct comparability.
Research Implications
The compound’s design combines features from halogenated aromatics (), ester prodrugs, and dihydroisoquinoline cores. Future studies should prioritize:
- Synthetic Optimization : Leveraging palladium-catalyzed coupling (as in ) for bromophenyl modifications .
- Bioactivity Screening: Testing against dihydroisoquinoline-sensitive targets (e.g., topoisomerases, serotonin receptors).
- Metabolic Profiling : Comparing ester hydrolysis rates with glucosides () to assess prodrug efficacy .
Biological Activity
The compound 1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate is a complex organic molecule with potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Basic Information
- Molecular Formula : CHBrNO
- Molecular Weight : 552.46 g/mol
- CAS Number : 22320-18-9
Structural Characteristics
The compound features a dihydroisoquinoline core, which is often associated with various biological activities, including neuroprotective and anticancer properties. The presence of the benzyloxy and bromophenyl groups may enhance its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in signaling pathways.
Potential Mechanisms Include :
- Inhibition of Phosphodiesterase (PDE) : Similar compounds have shown efficacy in inhibiting PDEs, leading to increased levels of cyclic nucleotides, which can modulate various cellular responses .
- Antioxidant Activity : Some isoquinoline derivatives exhibit antioxidant properties, potentially protecting cells from oxidative stress .
Pharmacological Effects
Research indicates that the compound may exhibit a range of pharmacological effects, including:
- Anti-inflammatory Properties : Inhibitors of PDE4 have demonstrated anti-inflammatory effects in various models .
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective capabilities, particularly in models of neurodegeneration.
Case Studies and Research Findings
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 552.46 g/mol |
| CAS Number | 22320-18-9 |
| Anticipated Biological Activity | Anti-inflammatory, Neuroprotective |
Q & A
Basic Synthesis Strategies
Q: What are the key synthetic routes for constructing the 3,4-dihydroisoquinoline core in this compound? A: The dihydroisoquinoline moiety can be synthesized via Bischler-Napieralski cyclization, where a β-phenylethylamide undergoes cyclodehydration using POCl₃ or PCl₃. Subsequent reduction (e.g., NaBH₄ or catalytic hydrogenation) stabilizes the 3,4-dihydroisoquinoline intermediate. Post-cyclization modifications, such as alkylation at the 1-position with a 3-[4-(benzyloxy)-3-bromophenyl]propyl group, require careful control of stoichiometry and reaction time to avoid over-alkylation. Methoxy and ethyl carbonate groups are typically introduced via nucleophilic substitution or esterification under anhydrous conditions .
Advanced Reaction Optimization
Q: How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for introducing the 3-bromo-4-benzyloxyphenyl substituent? A: Key parameters include:
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for aryl bromide coupling, as demonstrated in analogous boronic acid reactions .
- Solvent system: A mixture of THF/EtOH/H₂O (3:1:1) ensures solubility of both hydrophobic and hydrophilic reactants.
- Temperature: Heating at 80–90°C under inert atmosphere for 12–24 hours achieves >80% yield.
- Purification: Column chromatography (SiO₂, hexane/EtOAc gradient) resolves unreacted boronic acid and palladium residues .
Stereochemical Considerations
Q: What analytical methods are critical for confirming the absence of racemization during propyl linker attachment? A: Chiral HPLC (e.g., Chiralpak IA column, hexane/iPrOH 90:10) and circular dichroism (CD) spectroscopy are essential. Comparative analysis with enantiomerically pure standards (if available) validates retention of stereochemical integrity. NMR coupling constants (e.g., ) in the propyl chain also provide indirect evidence of configuration .
Stability and Degradation Analysis
Q: How does the ethyl carbonate group influence hydrolytic stability under varying pH conditions? A: The ethyl carbonate is prone to hydrolysis under basic conditions (pH > 10) but remains stable in acidic or neutral buffers (pH 4–7). Accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring reveal degradation products like 7-hydroxy-3,4-dihydroisoquinoline. Buffered formulations (e.g., citrate-phosphate) are recommended for long-term storage .
Data Contradiction in Yield Variability
Q: How can researchers address inconsistent yields during the final esterification step? A: Common issues and solutions:
- Moisture sensitivity: Use molecular sieves (3Å) in the reaction mixture to scavenge water.
- Byproduct formation: Replace ethyl chloroformate with DCC/DMAP-mediated activation for milder conditions.
- Incomplete reaction: Extend reaction time (24–48 hours) and monitor progress via TLC (Rf = 0.5 in CH₂Cl₂/MeOH 95:5) .
Advanced Characterization Techniques
Q: What multimodal approaches validate the structural integrity of the bromophenyl-propyl-dihydroisoquinoline scaffold? A:
- High-resolution MS (HRMS): Confirm molecular formula (e.g., [M+H]⁺ at m/z 567.1234).
- 2D NMR (COSY, HSQC, HMBC): Assign proton-proton correlations and verify quaternary carbon connectivity.
- X-ray crystallography: Resolve crystal packing and confirm bond angles/geometry if single crystals are obtainable .
Mechanistic Insights into Byproduct Formation
Q: What mechanisms explain the formation of N-dealkylated byproducts during propyl chain installation? A: Competitive elimination pathways (e.g., E2) under basic conditions generate undesired alkenes. Switching to a milder base (K₂CO₃ instead of NaH) and lowering reaction temperature (0–5°C) suppresses elimination. Radical scavengers (e.g., BHT) may also mitigate oxidative side reactions .
Methodological Pitfalls in Scale-Up
Q: What challenges arise when scaling up the synthesis from milligram to gram quantities? A:
- Exothermicity: Gradual addition of reagents and jacketed reactor cooling prevent thermal runaway.
- Purification bottlenecks: Replace column chromatography with recrystallization (e.g., EtOH/H₂O) for higher throughput.
- Catalyst leaching: Use immobilized Pd catalysts (e.g., Pd/C) to simplify recovery and reduce metal contamination .
Biological Activity Profiling
Q: How can researchers design assays to evaluate this compound’s interaction with kinase targets? A:
- In vitro kinase inhibition: Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, JAK2) and ATP concentrations near Km.
- Cellular uptake: Radiolabel the compound with or use fluorescent tagging (e.g., BODIPY) for confocal microscopy tracking.
- Metabolic stability: Incubate with liver microsomes (human or murine) and quantify parent compound via LC-MS/MS .
Computational Modeling for Property Prediction
Q: Which in silico tools predict logP, solubility, and BBB permeability for this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
